![molecular formula C12H28N4O4S B14366956 2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid CAS No. 91024-95-2](/img/structure/B14366956.png)
2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid is a complex organic compound that features a guanidine group attached to a pentyl chain, which is further connected to an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Azepan-2-yl)pentyl]guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(Azepan-2-yl)pentyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds.
Applications De Recherche Scientifique
2-[5-(Azepan-2-yl)pentyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[5-(Azepan-2-yl)pentyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence cellular processes through these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[5-(2-Azepanyl)pentyl]guanidine sulfate
- Guanidine derivatives with different alkyl chains
Uniqueness
2-[5-(Azepan-2-yl)pentyl]guanidine is unique due to its specific structure, which combines a guanidine group with an azepane ring. This unique combination imparts distinct chemical and biological properties, setting it apart from other guanidine derivatives.
Propriétés
Numéro CAS |
91024-95-2 |
|---|---|
Formule moléculaire |
C12H28N4O4S |
Poids moléculaire |
324.44 g/mol |
Nom IUPAC |
2-[5-(azepan-2-yl)pentyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C12H26N4.H2O4S/c13-12(14)16-10-6-2-4-8-11-7-3-1-5-9-15-11;1-5(2,3)4/h11,15H,1-10H2,(H4,13,14,16);(H2,1,2,3,4) |
Clé InChI |
MZNSGHBGFQFHLW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)CCCCCN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
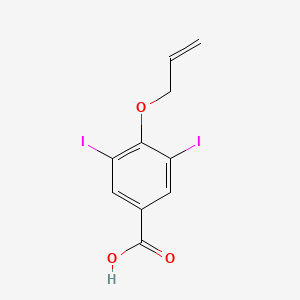
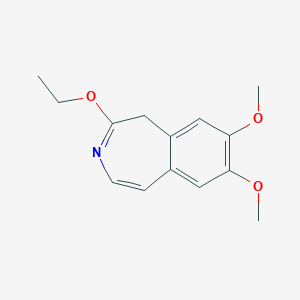
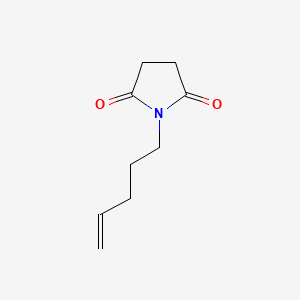
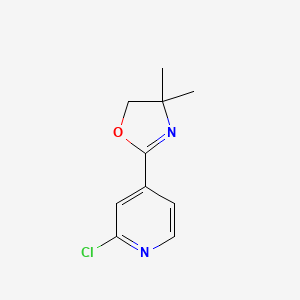
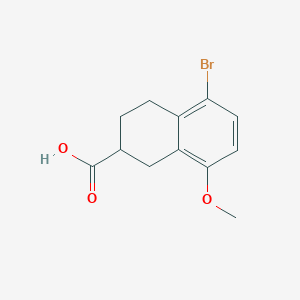
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
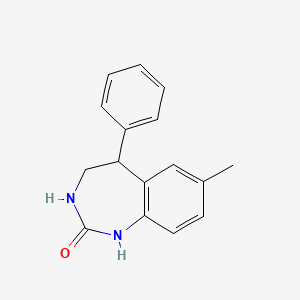
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)




